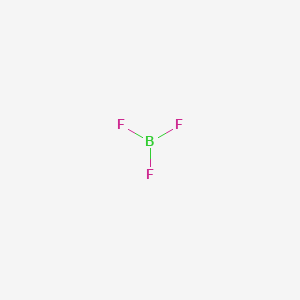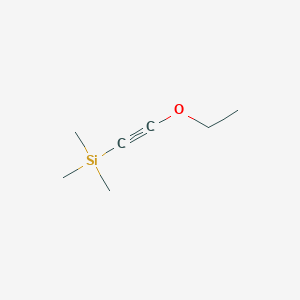
Silane, (ethoxyethynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (ethoxyethynyl)trimethyl-, also known as octadecyldimethyl(3-(trimethoxysilyl)propyl)ammonium chloride, is a chemical compound used in various scientific research applications. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as glass, ceramics, and metals, to enhance their compatibility with organic materials. The purpose of
Mecanismo De Acción
The mechanism of action of silane, (ethoxyethynyl)trimethyl-, is based on its ability to form covalent bonds with the surface of inorganic materials. The ethoxyethynyl group reacts with the surface hydroxyl groups of the inorganic material, while the trimethylsilyl group provides a hydrophobic barrier that prevents the penetration of water molecules. This results in a modified surface that is more compatible with organic materials.
Efectos Bioquímicos Y Fisiológicos
Silane, (ethoxyethynyl)trimethyl-, is not intended for use in biochemical or physiological applications. Therefore, there is limited information available on its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using silane, (ethoxyethynyl)trimethyl-, in lab experiments is its ability to modify the surface of inorganic materials, which can improve the compatibility and performance of organic materials. It is also relatively easy to use and can be applied to a wide range of materials. However, there are some limitations to its use, such as its sensitivity to moisture and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for the use of silane, (ethoxyethynyl)trimethyl-, in scientific research. One area of interest is the development of new synthesis methods that can improve the purity and yield of the final product. Another area is the exploration of new applications for silane, (ethoxyethynyl)trimethyl-, such as in the synthesis of functionalized nanoparticles for biomedical applications. Additionally, there is a need for further research on the toxicity and environmental impact of silane, (ethoxyethynyl)trimethyl-, to ensure its safe use in scientific research.
Métodos De Síntesis
Silane, (ethoxyethynyl)trimethyl-, can be synthesized by reacting ethoxyethynyltrimethyltin with trimethoxysilane in the presence of a catalyst, such as palladium on carbon. The reaction produces silane, (ethoxyethynyl)trimethyl-, as well as tin oxide and methanol as byproducts. The purity of the final product can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Silane, (ethoxyethynyl)trimethyl-, is widely used in scientific research for its ability to modify the surface of inorganic materials. It can be used to improve the adhesion, wetting, and dispersibility of organic materials on inorganic surfaces, which is essential for many applications, such as coatings, adhesives, and composites. It is also used in the synthesis of nanoparticles, where it can be used to functionalize the surface of the particles and improve their stability and dispersion.
Propiedades
Número CAS |
1000-62-0 |
|---|---|
Nombre del producto |
Silane, (ethoxyethynyl)trimethyl- |
Fórmula molecular |
C7H14OSi |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
2-ethoxyethynyl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-5-8-6-7-9(2,3)4/h5H2,1-4H3 |
Clave InChI |
FKMCADCEOYUAFV-UHFFFAOYSA-N |
SMILES |
CCOC#C[Si](C)(C)C |
SMILES canónico |
CCOC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



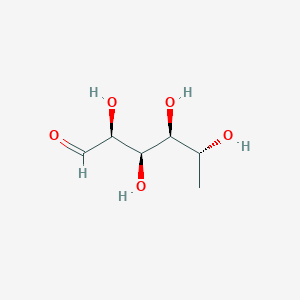
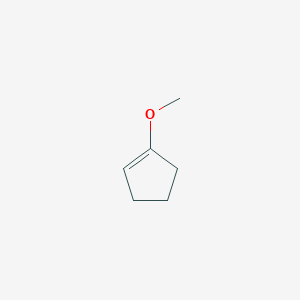
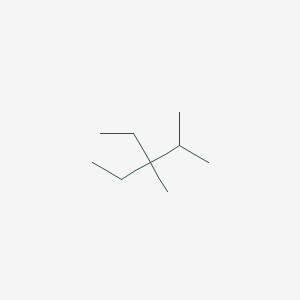
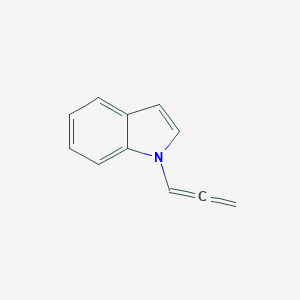
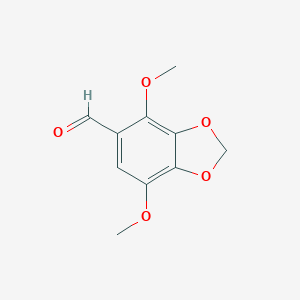
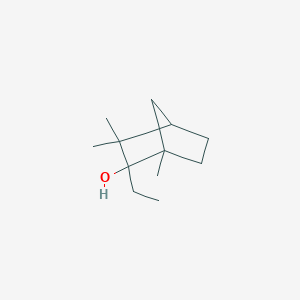
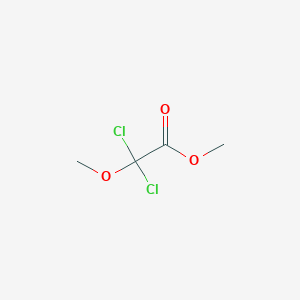
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
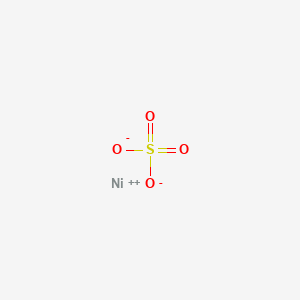
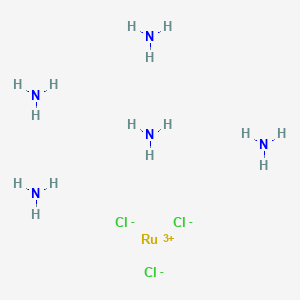
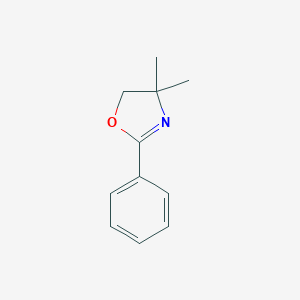
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

